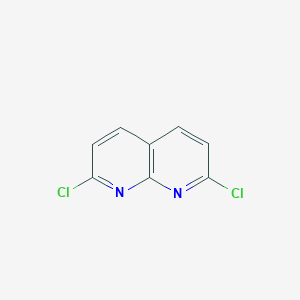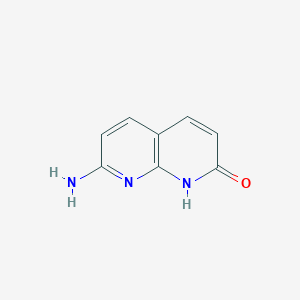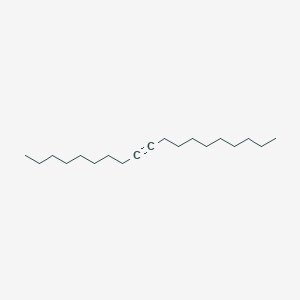
9-Nonadecyne
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves catalytic processes or novel synthetic routes. For example, a study by Tse-min Teng et al. (2010) highlights the gold-catalyzed stereoselective synthesis of 9-oxabicyclo[3.3.1]nona-4,7-dienes from 1-oxo-4-oxy-5-ynes, demonstrating advanced techniques in the synthesis of strained cyclic structures (Tse-min Teng et al., 2010). Similarly, these methodologies could potentially be applied or adapted for the synthesis of 9-Nonadecyne.
Molecular Structure Analysis
The molecular structure of cyclic compounds closely related to 9-Nonadecyne has been studied through various spectroscopic techniques. For instance, G. Bassioni et al. (2005) synthesized 9-oxabicyclo[3.3.1]nona-2,6-diene and analyzed its structure using NMR and X-ray crystallography, providing insights into the dihedral angles and stereochemistry of the molecule (G. Bassioni et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving cyclic compounds similar to 9-Nonadecyne reveal the reactivity and potential transformations of these molecules. The work by Arun K. Ghosh et al. (2012) on the TiCl4-promoted synthesis of benzo-fused 9-oxabicyclo[4.2.1]nonane derivatives underscores the diverse reactivity and potential for functionalization of such structures (Arun K. Ghosh et al., 2012).
Scientific Research Applications
Electronic Structure Study : 9-Oxabicyclo[4.2.1]nona-2,4,7-triene is utilized in scientific research for examining hyperconjugative coupling in electronic structures (Schmidt, H., et al., 1976).
Green Chemistry Applications : The hydroxy- and carbonyl-derivatives of 9-oxabicyclo[3.3.1]nonane are used in green chemistry due to their economical and green catalytic reaction with aqueous H2O2 (Gao, R., et al., 2007).
Potential in Spermicide Research : 9-Nonadecyne is being tested for its ability to prevent sexually transmitted diseases (STDs) and HIV, though concerns about irritation suggest caution in its use (Larkin, M., 1998).
Nanoparticle Synthesis : 9-BBN is employed as a reducing agent in the synthesis of gold nanoparticles, and can also produce silver, palladium, and platinum nanoparticles (Sardar, R., & Shumaker-Parry, J., 2009).
Molecular Complex Formation : 9-Nonadecyne forms a unique molecular complex with N-methylcyanuric acid, mimicking the hydrogen-bonding patterns of nucleic bases (Pedireddi, V., et al., 2001).
Vaginal Microbicide Research : Nonoxynol-9, a derivative, has potential as an effective vaginal microbicide for preventing sexually transmitted infections (STIs) (Richardson, B., 2002).
Reducing Toxicity in Gel Formulations : Incorporation of nonoxynol-9 into gel formulations can reduce its toxicity, which is significant for preventing STIs (Gagné, N., et al., 1999).
Antitumor Agent : 9-Deazaadenosine, a derivative, is a potent antitumor agent inhibiting the growth of human solid tumor cell lines and pancreatic carcinoma (Chu, M., et al., 1984).
properties
IUPAC Name |
nonadec-9-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFQREHYTRZXMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC#CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623579 | |
| Record name | Nonadec-9-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Nonadecyne | |
CAS RN |
106073-69-2 | |
| Record name | Nonadec-9-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9-nonadecyne functionalization impact the solubility of single-walled carbon nanotubes (SWNTs) in strong acids?
A1: The research demonstrates that attaching 9-nonadecyne groups to SWNTs roughly doubles their solubility in 102% sulfuric acid compared to pristine SWNTs. [] This improved solubility is attributed to the increased steric hindrance and reduced van der Waals interactions between nanotubes due to the presence of the bulky 9-nonadecyne groups. This functionalization helps to debundle the SWNTs, allowing for better solvation and dispersion in the strong acid.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



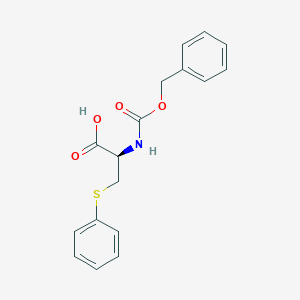
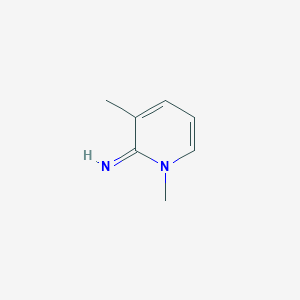
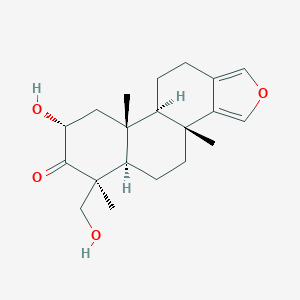
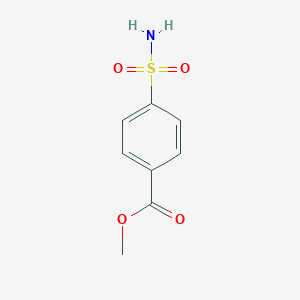
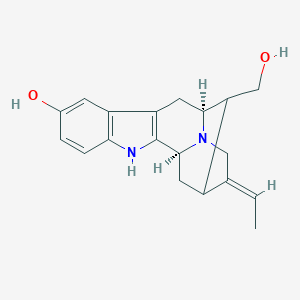



![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)

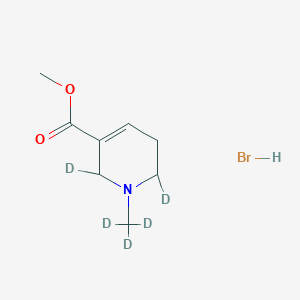
![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)
